3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one
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Overview
Description
3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Propanone Moiety:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the indole ring.
Reduction: Reduction reactions might target the carbonyl group or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, 3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethoxyphenyl)-1H-indole: Similar structure but lacks the pyridine ring.
1-(5-(Pyridin-4-yl)indolin-1-yl)ethanone: Similar structure but with a different ketone group.
Uniqueness
3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-28-21-6-3-18(23(16-21)29-2)5-8-24(27)26-14-11-20-15-19(4-7-22(20)26)17-9-12-25-13-10-17/h3-4,6-7,9-10,12-13,15-16H,5,8,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDSSJWQYFQONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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